molecular formula C17H24N2O2 B2449079 Tert-butyl 3-benzyl-3,6-diazabicyclo[3.1.1]heptane-6-carboxylate CAS No. 869494-15-5

Tert-butyl 3-benzyl-3,6-diazabicyclo[3.1.1]heptane-6-carboxylate

Cat. No.: B2449079
CAS No.: 869494-15-5
M. Wt: 288.391
InChI Key: IIJSJGFJIACTJF-UHFFFAOYSA-N
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Description

Tert-butyl 3-benzyl-3,6-diazabicyclo[3.1.1]heptane-6-carboxylate is a chemical compound with the molecular formula C17H24N2O2 and a molecular weight of 288.38 g/mol . It is known for its unique bicyclic structure, which includes a diazabicycloheptane core. This compound is often used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-benzyl-3,6-diazabicyclo[3.1.1]heptane-6-carboxylate typically involves the reaction of 3,6-diazabicyclo[3.1.1]heptane-6-carboxylic acid with tert-butyl chloroformate in the presence of a base such as triethylamine . The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and minimize costs. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process. Additionally, industrial methods may involve more rigorous purification steps to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-benzyl-3,6-diazabicyclo[3.1.1]heptane-6-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

Tert-butyl 3-benzyl-3,6-diazabicyclo[3.1.1]heptane-6-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-butyl 3-benzyl-3,6-diazabicyclo[3.1.1]heptane-6-carboxylate involves its interaction with specific molecular targets and pathways. The diazabicycloheptane core can interact with enzymes and receptors, potentially inhibiting their activity or modulating their function . The benzyl group may enhance the compound’s binding affinity to certain targets, leading to increased biological activity. Further studies are needed to fully elucidate the molecular mechanisms underlying its effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 3-benzyl-3,6-diazabicyclo[311]heptane-6-carboxylate is unique due to the presence of the benzyl group, which can significantly influence its chemical reactivity and biological activity

Properties

IUPAC Name

tert-butyl 3-benzyl-3,6-diazabicyclo[3.1.1]heptane-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O2/c1-17(2,3)21-16(20)19-14-9-15(19)12-18(11-14)10-13-7-5-4-6-8-13/h4-8,14-15H,9-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIJSJGFJIACTJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2CC1CN(C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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